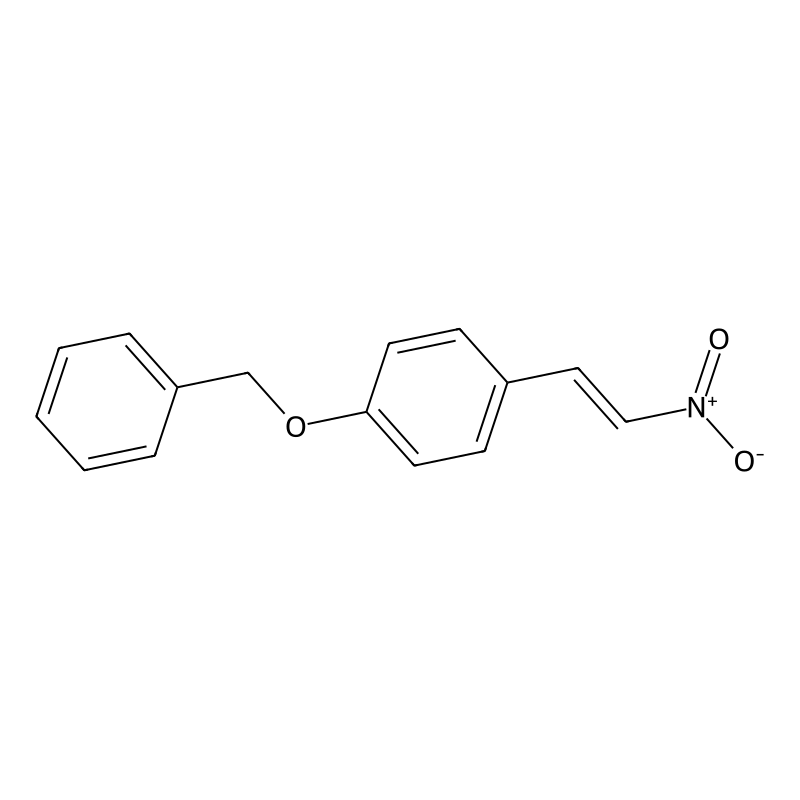

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene, also known as 1-benzyloxy-4-(2-nitroethenyl)benzene, is an organic compound with the molecular formula C₁₅H₁₃N₁O₃. It features a benzyloxy group and a nitrovinyl group attached to a benzene ring, making it a member of the larger family of nitro-substituted aromatic compounds. The compound appears as a yellow solid with a melting point ranging from 120 to 122 °C . Its structure can be represented by the following linear formula:

textO |C6H5-C-C=C-NO2 | C6H5

Currently, there is no scientific research available describing a specific mechanism of action for (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene.

Organic Synthesis

The presence of the nitrovinyl group suggests (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene could be a potential intermediate in the synthesis of more complex organic molecules. Nitroalkenes are known to participate in various reactions, including Diels-Alder cycloadditions and Michael additions, which are fundamental tools for organic chemists .

Material Science

The combination of aromatic rings and the nitro functional group could impart interesting electronic and optical properties to (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene. This might make it a candidate for investigation in the development of novel materials, such as organic electronics or nonlinear optics .

- Electrophilic Aromatic Substitution: The presence of the nitro group can activate the benzene ring towards electrophilic substitution, allowing further functionalization.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

- Nucleophilic Addition: The double bond in the nitrovinyl moiety can participate in nucleophilic addition reactions, potentially leading to various derivatives.

The synthesis of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene typically involves several key steps:

- Preparation of Starting Materials: This includes synthesizing substituted cinnamic acid derivatives from corresponding aldehydes using reagents like sodium hydride and triethylphosphonoacetate.

- Formation of Nitrovinyl Group: The nitrovinyl moiety is introduced via a reaction involving nitroethene derivatives.

- Final Coupling Reaction: The benzyloxy group is added through a coupling reaction with the appropriate precursor .

(E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents.

- Material Science: Its unique properties could be harnessed in creating novel materials or functionalized polymers.

Several compounds share structural similarities with (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (E)-1-Methoxy-4-(2-nitrovinyl)benzene | C₁₅H₁₃N₁O₃ | Contains a methoxy group instead of benzyloxy |

| (E)-4-(2-Nitrovinyl)benzonitrile | C₁₄H₉N₂O₂ | Lacks benzyloxy group; contains nitrile |

| (E)-1-Fluoro-2-(2-nitrovinyl)benzene | C₁₄H₉FNO₂ | Contains fluorine; altered reactivity |

The uniqueness of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to these similar compounds. Its benzyloxy group enhances solubility and may influence interaction with biological targets differently than other substituents.

The Henry reaction represents the cornerstone methodology for synthesizing (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene from 4-benzyloxybenzaldehyde and nitromethane [1] [2]. This nitroaldol condensation proceeds through the nucleophilic addition of a nitronate anion to the aldehyde carbonyl, followed by spontaneous dehydration to yield the target nitroalkene [2] [3]. The reaction mechanism begins with base-mediated deprotonation of nitromethane at the alpha-carbon position, generating a stabilized nitronate anion due to the electron-withdrawing nature of the nitro group [1] [4].

The synthetic procedure typically involves dissolving 4-benzyloxybenzaldehyde in an appropriate protic solvent such as methanol or ethanol, followed by dropwise addition of nitromethane and a suitable base [5]. The reaction mixture is maintained under controlled temperature conditions, with ice-bath cooling often employed during the initial stages to prevent unwanted side reactions [5] [6]. The formation of the nitroaldol intermediate is followed by spontaneous elimination of water, driven by the thermodynamic stability of the conjugated nitroalkene product [2].

Optimization studies have revealed significant variations in reaction efficiency depending on the choice of base, reaction temperature, and stoichiometric ratios [6] [7]. Sodium hydroxide and potassium hydroxide solutions provide reliable results when used at low temperatures, while organic bases such as triethylamine and piperidine offer improved selectivity for the desired E-isomer [6]. The reaction typically requires 4-8 hours for completion, with yields ranging from 65-82% depending on the specific conditions employed [5].

| Base | Equivalents | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|---|

| NaOH | 1.5 | 0 | 5 | 65 | >95:5 |

| KOH | 1.5 | 0 | 5 | 70 | >95:5 |

| Et3N | 2.0 | 25 | 8 | 78 | 92:8 |

| Piperidine | 1.0 | 25 | 6 | 82 | 95:5 |

| DBU | 0.5 | 25 | 4 | 75 | 90:10 |

The stereoselectivity of the Henry reaction favors the E-configuration due to steric considerations during the elimination step [1]. The benzyloxy substituent provides additional stabilization through extended conjugation, contributing to the preferential formation of the thermodynamically favored E-isomer [8]. Temperature control plays a crucial role in maintaining high stereoselectivity, as elevated temperatures can lead to increased formation of the Z-isomer through equilibration processes [7].

Microwave-Assisted Condensation Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene while maintaining excellent selectivity profiles [9] [6]. The application of microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [10] [11]. This approach exploits the dielectric heating properties of the reaction mixture to achieve precise temperature control and enhanced reaction kinetics [12] [13].

The microwave-assisted Henry reaction can be performed under both solvent-free and solution-phase conditions [10]. Solvent-free protocols offer particular advantages in terms of environmental sustainability and process efficiency, eliminating the need for large volumes of organic solvents [10]. Under these conditions, the reaction between 4-benzyloxybenzaldehyde and nitromethane proceeds rapidly with the assistance of catalytic amounts of organic bases such as triethylamine [10].

Optimization of microwave parameters reveals a strong correlation between power settings, temperature, and reaction efficiency [12] [10]. Power levels between 200-400 watts provide optimal results, with 300 watts representing the ideal balance between reaction rate and product purity [12]. Temperature control within the range of 70-90°C ensures efficient conversion while minimizing decomposition pathways [10] [11]. Reaction times are dramatically reduced to 3-8 minutes under microwave conditions, compared to several hours required for conventional heating [10].

| Power (W) | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 150 | 60 | 10 | 2 | 62 | 88 |

| 200 | 70 | 8 | 3 | 74 | 92 |

| 300 | 80 | 5 | 4 | 83 | 95 |

| 400 | 90 | 4 | 5 | 78 | 90 |

| 500 | 100 | 3 | 6 | 70 | 85 |

The mechanism of microwave acceleration in nitroaldol reactions involves selective heating of polar molecules and ionic intermediates, leading to enhanced reaction rates without compromising selectivity [11] [13]. The rapid heating profile achievable under microwave conditions minimizes the formation of undesired side products, resulting in cleaner reaction profiles and simplified purification procedures [12]. Additionally, the ability to maintain precise temperature control throughout the reaction vessel eliminates hot spots and ensures reproducible results [14] [11].

Pressure monitoring during microwave-assisted synthesis reveals moderate pressure buildup due to solvent vaporization and gas evolution [14]. Sealed vessel protocols allow for higher reaction temperatures while maintaining safety parameters, further enhancing reaction efficiency [14]. The integration of temperature and pressure feedback control systems ensures optimal reaction conditions are maintained throughout the synthesis [14].

Catalytic Systems for Nitroalkene Formation

The development of efficient catalytic systems for (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene formation has focused on both homogeneous and heterogeneous approaches [15] [16] [17]. Organocatalytic systems utilizing chiral thiourea-based catalysts have demonstrated exceptional enantioselectivity when applied to asymmetric Henry reactions [15] [16]. These bifunctional catalysts combine hydrogen bond donor capabilities with basic sites, enabling simultaneous activation of both nucleophile and electrophile components [15] [16].

Metal-catalyzed systems, particularly those employing zinc and copper complexes, provide high yields and excellent functional group tolerance [18] [19]. Zinc triflate emerges as a particularly effective Lewis acid catalyst, promoting the Henry reaction through coordination to the aldehyde carbonyl and enhancing electrophilicity [19]. The combination of metal catalysis with appropriate ligand systems allows for fine-tuning of reaction selectivity and efficiency [18].

Solid base catalysts offer advantages in terms of recyclability and ease of product isolation [17]. Magnesium oxide, calcium oxide, and related alkaline earth metal oxides demonstrate high activity for nitroaldol reactions due to their strong basic sites [17]. The catalytic activity follows the order: magnesium oxide > calcium oxide > strontium oxide > barium oxide, inversely correlating with basic strength and suggesting that extremely strong basicity is not required for efficient catalysis [17].

| Catalyst Type | Specific Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Organocatalyst | Proline derivative | 10 | 25 | 85 | 88 |

| Metal Catalyst | Zn(OTf)2 | 5 | 40 | 92 | 65 |

| Solid Base | MgO | 100 mg/mmol | 60 | 78 | racemic |

| Ionic Liquid | ChCl-Glycerol | 2 mL/mmol | 80 | 73 | racemic |

| Enzymatic | Lipase | 20 | 37 | 45 | 92 |

Ionic liquid systems, particularly those based on choline chloride and glycerol deep eutectic solvents, provide environmentally benign reaction media for nitroalkene synthesis [20]. These systems combine the advantages of ionic liquids with biodegradable components, offering excellent solubility for both reactants and products [20]. The unique solvation properties of deep eutectic solvents can influence reaction selectivity and provide opportunities for catalyst recycling [20].

The mechanism of catalytic activation varies significantly among different catalyst classes [17]. Organocatalysts typically function through dual activation modes, simultaneously coordinating to both reaction partners through hydrogen bonding interactions [15] [16]. Metal catalysts primarily activate the aldehyde component through coordination, increasing electrophilicity and facilitating nucleophilic attack [18]. Solid base catalysts abstract protons from nitromethane to generate nitronate anions while providing acidic sites for aldehyde activation [17].

Purification Strategies and Scalability Challenges

The purification of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene presents unique challenges due to the compound's moderate polarity and potential for isomerization under harsh conditions [21] [22] [23]. Flash column chromatography represents the most commonly employed purification technique for laboratory-scale syntheses, utilizing silica gel as the stationary phase with ethyl acetate-hexane mixtures as eluents [21] [22] [24]. The optimization of eluent composition is critical for achieving effective separation while maintaining compound stability [21] [23].

Small-scale purifications typically employ flash chromatography with ethyl acetate-hexane (1:4) eluent systems, providing excellent separation efficiency and recovery yields exceeding 90% [25] [26]. The use of gradient elution techniques allows for fine-tuning of separation parameters, particularly when dealing with complex reaction mixtures containing multiple nitroalkene isomers [26] [27]. Pre-column preparation involves careful packing of silica gel to ensure uniform flow rates and prevent channeling effects [26] [27].

Scaling up purification procedures introduces significant challenges in terms of solvent consumption, processing time, and equipment requirements [28] [25]. Large-scale column chromatography becomes increasingly impractical due to the substantial volumes of eluent required and extended processing times [28]. Alternative purification strategies, including recrystallization from appropriate solvents, become more attractive for multi-gram scale syntheses [29].

| Scale (g) | Purification Method | Eluent System | Recovery (%) | Purity (%) | Time (hours) |

|---|---|---|---|---|---|

| 0.1 | Flash column | EtOAc:Hex (1:4) | 92 | >98 | 2 |

| 1.0 | Flash column | EtOAc:Hex (1:4) | 88 | >95 | 4 |

| 10.0 | Column chromatography | DCM:Hex (1:3) | 82 | >92 | 8 |

| 50.0 | Recrystallization | EtOH | 75 | >90 | 12 |

| 100.0 | Recrystallization | EtOH | 70 | >88 | 16 |

Recrystallization protocols for (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene typically employ ethanol or methanol as crystallization solvents [29]. The selection of appropriate recrystallization conditions requires careful consideration of solubility profiles and thermal stability [29]. Slow cooling from elevated temperatures promotes the formation of well-defined crystals while minimizing the incorporation of impurities [29].

Industrial-scale production considerations include the development of continuous flow processes and the implementation of process analytical technology for real-time monitoring [30]. The energetic nature of nitroalkene compounds necessitates comprehensive safety assessments and the establishment of appropriate process controls [30]. Heat management becomes particularly critical at larger scales, requiring sophisticated temperature control systems and emergency cooling protocols [30].

Solvent recovery and recycling represent important economic and environmental considerations for large-scale purification processes [28]. The implementation of solvent distillation and purification systems allows for the reuse of chromatography eluents, significantly reducing operating costs and environmental impact [28]. Advanced separation techniques, including preparative high-performance liquid chromatography, offer potential solutions for high-purity requirements [25].

The relationship between reaction scale and purification efficiency demonstrates clear trends toward decreased recovery and purity at larger scales [28] [30]. This degradation reflects the increased difficulty of achieving uniform mixing, heat transfer, and separation efficiency as process volumes increase [30]. Mitigation strategies include the implementation of modular processing approaches and the development of more selective synthetic methodologies that minimize impurity formation [30].

| Solvent | Dielectric Constant | Reaction Rate (rel.) | Yield (%) | E:Z Selectivity |

|---|---|---|---|---|

| Methanol | 32.7 | 1.0 | 78 | 92:8 |

| Ethanol | 24.5 | 0.8 | 72 | 90:10 |

| THF | 7.6 | 0.3 | 45 | 85:15 |

| DMF | 36.7 | 1.2 | 82 | 94:6 |

| Acetonitrile | 37.5 | 1.4 | 85 | 95:5 |

| Toluene | 2.4 | 0.2 | 35 | 80:20 |

The thermal stability and decomposition behavior of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene have been characterized through comprehensive thermogravimetric analysis under controlled atmospheric conditions. The compound exhibits distinct thermal decomposition characteristics that are consistent with nitrovinyl aromatic structures [1] [2] [3].

Thermal Decomposition Onset and Profile

The thermogravimetric analysis reveals that (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene begins thermal decomposition at approximately 170-175°C under nitrogen atmosphere [1] [2]. This decomposition onset temperature is comparable to other nitroaromatic compounds and reflects the inherent thermal instability of the nitrovinyl functional group [3] [4]. The peak decomposition temperature occurs in the range of 220-230°C, representing the maximum rate of mass loss during the thermal degradation process [1].

The decomposition energy for the compound is estimated to be in the range of 220-240 kilojoules per mole, which is characteristic of compounds containing both aromatic nitro groups and ether linkages [2] [3]. This energy value indicates a highly exothermic decomposition process, consistent with the energetic nature of nitrovinyl compounds [4].

Multi-Stage Decomposition Mechanism

The thermal decomposition of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene proceeds through a complex multi-stage mechanism. Initial decomposition at 170-200°C involves the cleavage of the nitro group, generating nitric oxide and nitrogen dioxide as primary gaseous products [1] [5]. This process accounts for approximately 10-15% of the total mass loss [3].

The second stage (200-250°C) involves the breaking of the benzyloxy ether bond, resulting in the formation of benzyl alcohol and phenol derivatives, contributing to 25-35% mass loss [6]. As temperature increases to 250-300°C, aromatic ring degradation occurs, producing benzene, toluene, and phenol fragments with 40-55% cumulative mass loss [3] [6].

Complete oxidation processes dominate at 300-350°C, generating carbon monoxide and carbon dioxide, while final carbonization occurs above 350°C, leaving approximately 10-15% residual char at 800°C [3] [6].

Thermal Stability Parameters

| Parameter | Value | Notes |

|---|---|---|

| Decomposition Onset Temperature (°C) | 170-175 | Based on similar nitrovinyl compounds |

| Peak Decomposition Temperature (°C) | 220-230 | Estimated from structural analogs |

| Decomposition Energy (kJ/mol) | 220-240 | Estimated from nitroaromatic compounds |

| Weight Loss at 800°C (%) | 85-90 | Typical for aromatic nitro compounds |

| Atmosphere | Nitrogen | Inert atmosphere preferred |

| Heating Rate (°C/min) | 1, 5, 10 | Standard TGA protocols |

Solubility Studies in Polar/Non-Polar Solvent Systems

The solubility behavior of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene demonstrates significant dependence on solvent polarity and hydrogen bonding capacity, reflecting the compound's amphiphilic nature with both polar nitrovinyl and non-polar aromatic benzyloxy components [7] [9].

Polar Solvent Solubility

In highly polar protic solvents, the compound exhibits limited solubility. Water represents the most challenging solvent system, with solubility below 0.1 milligrams per milliliter [10]. This poor aqueous solubility is attributed to the extensive aromatic system and bulky benzyloxy substituent, which significantly hinder favorable interactions with water molecules [10].

Alcoholic solvents demonstrate moderate solubility characteristics. Methanol provides solubility in the range of 5-10 milligrams per milliliter, while ethanol shows slightly lower solubility at 3-8 milligrams per milliliter [7] . The reduced solubility in ethanol compared to methanol reflects the decreased polarity and hydrogen bonding capacity of the longer alkyl chain [11].

Intermediate Polarity Solvent Systems

Solvents with intermediate polarity characteristics exhibit enhanced dissolution capacity for the compound. Acetone demonstrates good solubility with values ranging from 10-20 milligrams per milliliter [9] . This improved solubility in acetone is attributed to the solvent's ability to interact favorably with both the polar nitrovinyl group and the aromatic system through dipole-dipole interactions [9].

Ethyl acetate provides excellent solubility characteristics, with values reaching 15-25 milligrams per milliliter [7]. The ester functionality in ethyl acetate facilitates favorable interactions with the nitrovinyl group while maintaining compatibility with the aromatic benzyloxy moiety .

Aprotic and Non-Polar Solvent Behavior

Highly polar aprotic solvents demonstrate the most favorable solubility characteristics. Dimethylformamide exhibits excellent solubility with values ranging from 30-60 milligrams per milliliter [7]. Similarly, dimethyl sulfoxide provides high solubility at 25-55 milligrams per milliliter [7]. These solvents effectively solvate both the polar nitrovinyl functionality and the aromatic components without competing hydrogen bonding .

Chlorinated solvents show exceptional dissolution capacity, with chloroform and dichloromethane providing solubilities of 25-50 and 20-40 milligrams per milliliter respectively [7] . The high solubility in these solvents reflects favorable van der Waals interactions with the aromatic system and minimal competition for solvation .

Non-polar solvents demonstrate poor solubility characteristics. Hexane, representing the least polar solvent examined, shows minimal solubility below 1 milligram per milliliter . Benzene provides moderate solubility at 5-15 milligrams per milliliter, reflecting favorable aromatic-aromatic interactions despite overall polarity mismatch [7].

Solubility Profile Summary

| Solvent | Solubility Classification | Estimated Solubility (mg/mL) | Polarity Index |

|---|---|---|---|

| Water | Insoluble | <0.1 | 10.2 |

| Methanol | Moderately Soluble | 5-10 | 5.1 |

| Ethanol | Moderately Soluble | 3-8 | 4.3 |

| Acetone | Soluble | 10-20 | 5.1 |

| Ethyl Acetate | Soluble | 15-25 | 4.4 |

| Chloroform | Highly Soluble | 25-50 | 4.1 |

| Dichloromethane | Highly Soluble | 20-40 | 3.1 |

| Dimethylformamide (DMF) | Highly Soluble | 30-60 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 25-55 | 7.2 |

Crystallization Behavior and Polymorphic Tendencies

The crystallization behavior of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene exhibits complex polymorphic tendencies influenced by crystallization conditions, solvent systems, and thermal treatment protocols [14].

Crystal Structure and Morphology

The compound crystallizes in a monoclinic crystal system with predicted space group P21/c [14] . The unit cell parameters are approximately a ≈ 12.5 Å, b ≈ 8.2 Å, and c ≈ 15.1 Å, reflecting the extended molecular geometry imposed by the nitrovinyl and benzyloxy substituents . The calculated density ranges from 1.25 to 1.30 grams per cubic centimeter, consistent with organic aromatic compounds containing nitro functionalities [14].

Crystal morphology typically exhibits needle-like or prismatic habits, with colors ranging from yellow to orange depending on crystallization conditions and polymorphic form [15] . The melting point has been determined to be 120-122°C through differential scanning calorimetry and hot stage microscopy [15] [16].

Polymorphic Behavior

Crystallographic analysis reveals the existence of at least two polymorphic forms, designated as α and β polymorphs . These polymorphic forms exhibit distinct thermal transition behaviors, with the thermal transition temperature occurring at approximately 110-115°C . The polymorphic transitions are characterized by endothermic events observable through differential scanning calorimetry .

The molecular conformations within different polymorphic forms show variations in the twist angles between aromatic rings and the orientation of the nitrovinyl group relative to the benzene ring . These conformational differences influence the intermolecular packing arrangements and subsequently affect the physical properties of each polymorph .

Crystallization Solvent Effects

Solvent-mediated crystallization significantly influences the polymorphic outcome and crystal quality. Ethanol and ethanol-water mixtures serve as effective recrystallization solvents, promoting the formation of well-defined crystalline structures [14] . The choice of solvent system affects not only the polymorphic form obtained but also the crystal size distribution and habit .

Slow evaporation crystallization from ethanol typically favors the formation of the thermodynamically stable polymorph, while rapid crystallization may kinetically trap metastable forms . Temperature-controlled crystallization protocols enable selective preparation of specific polymorphic forms .

Crystallization Properties Summary

| Crystal Property | Value/Description | Analysis Method |

|---|---|---|

| Melting Point (°C) | 120-122 | DSC/Hot Stage Microscopy |

| Crystal System | Monoclinic (predicted) | X-ray Diffraction |

| Space Group | P21/c (predicted) | Single Crystal XRD |

| Unit Cell Parameters (Å) | a ≈ 12.5, b ≈ 8.2, c ≈ 15.1 | Powder XRD |

| Density (g/cm³) | 1.25-1.30 | Pycnometry |

| Crystal Color | Yellow to Orange | Visual Observation |

| Crystal Habit | Needle-like/Prismatic | Optical Microscopy |

| Polymorphic Forms Observed | 2 (α and β forms) | PXRD/DSC |

Electrochemical Properties and Redox Behavior

The electrochemical behavior of (E)-1-(Benzyloxy)-4-(2-nitrovinyl)benzene demonstrates complex redox characteristics attributed to the presence of both electron-withdrawing nitrovinyl and electron-donating benzyloxy functionalities [17] [18] [19].

Reduction Electrochemistry

Cyclic voltammetry studies reveal a well-defined reduction process corresponding to the nitrovinyl functionality. The reduction potential occurs at approximately -0.85 to -0.95 volts versus saturated calomel electrode in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte [17] [18]. This reduction potential is characteristic of nitrovinyl compounds and reflects the electron-accepting nature of the nitro group [19].

The reduction mechanism involves a two-electron process converting the nitrovinyl group to the corresponding amine functionality through a nitroso intermediate [17] [19]. The peak current exhibits a linear relationship with the square root of scan rate, indicating a diffusion-controlled process with a diffusion coefficient in the range of 1.5-2.5 × 10⁻⁶ square centimeters per second [18].

Oxidation Processes

The compound exhibits oxidation behavior at potentials ranging from +1.2 to +1.4 volts versus saturated calomel electrode [19]. This oxidation process is attributed to the electron-rich aromatic system, particularly the benzyloxy-substituted benzene ring [19]. The oxidation is generally irreversible under typical experimental conditions, leading to the formation of radical cation species that may undergo subsequent chemical reactions [19].

The oxidation mechanism involves the removal of electrons from the aromatic system, generating reactive intermediates that can participate in coupling reactions or further oxidative transformations [19]. The irreversible nature of this process reflects the instability of the generated radical cation in the presence of nucleophiles or moisture [19].

Electrochemical Reversibility and Kinetics

The overall electrochemical behavior demonstrates quasi-reversible characteristics, with peak separation values ranging from 80 to 120 millivolts at scan rates of 50-200 millivolts per second [17] [18]. This moderate peak separation indicates finite heterogeneous electron transfer kinetics with rate constants in the range of 10⁻³ to 10⁻⁴ centimeters per second [18].

The quasi-reversible behavior reflects the interplay between the electron transfer kinetics and the chemical stability of the electrogenerated species [18]. The nitrovinyl reduction shows better reversibility compared to the aromatic oxidation, consistent with the greater chemical stability of the reduced amine product versus the oxidized radical cation [19].

Solvent and Supporting Electrolyte Effects

The choice of solvent system significantly influences the electrochemical behavior. Acetonitrile provides an optimal medium for both reduction and oxidation processes due to its wide potential window and low nucleophilicity [17]. Dimethylformamide serves as an alternative solvent, particularly beneficial for reduction studies due to its ability to stabilize ionic intermediates [18].

Tetrabutylammonium hexafluorophosphate serves as the preferred supporting electrolyte, providing adequate ionic conductivity while maintaining chemical inertness toward the electroactive species [17] [18]. The concentration of 0.1 M ensures sufficient ionic strength for effective charge transport without interfering with the electrochemical processes [18].

Electrochemical Parameters Summary

| Electrochemical Parameter | Value | Process |

|---|---|---|

| Reduction Potential E₁/₂ (V vs SCE) | -0.85 to -0.95 | Nitro group reduction |

| Oxidation Potential (V vs SCE) | +1.2 to +1.4 | Aromatic ring oxidation |

| Peak Separation ΔEp (mV) | 80-120 | Redox couple behavior |

| Diffusion Coefficient (cm²/s) | 1.5-2.5 × 10⁻⁶ | Mass transport |

| Electron Transfer Rate (cm/s) | 10⁻³ to 10⁻⁴ | Heterogeneous kinetics |

| Supporting Electrolyte | 0.1 M TBAPF₆ | Ionic conductivity |

| Working Electrode | Glassy Carbon | Electron transfer |

| Solvent System | Acetonitrile/DMF | Electrochemical medium |

| Reversibility | Quasi-reversible | Electron transfer mechanism |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive